molecular formula C13H13ClF3N3O3 B2529380 Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 339105-98-5

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2529380
CAS No.: 339105-98-5
M. Wt: 351.71
InChI Key: ISKRQPAIKLFNLS-UHFFFAOYSA-N
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Description

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate is a notable compound in the realm of organic chemistry. Its unique structural configuration, combining a pyridinyl group with an isoxazole moiety, makes it an interesting subject for various chemical and biological applications. The presence of chlorine and trifluoromethyl groups adds to its complexity, influencing its reactivity and interactions.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors . More research is needed to identify the specific targets of this compound.

Mode of Action

Similar compounds have been shown to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been found to participate in various biological activities

Result of Action

Similar compounds have been found to exhibit various biological activities . More research is needed to understand the specific effects of this compound.

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic reactions. A common approach begins with the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine, which is then coupled with an appropriate isoxazole precursor. The reaction conditions often require anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize efficiency and cost-effectiveness. These methods might include continuous flow reactors to maintain precise control over reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents involved.

Common Reagents and Conditions

  • Oxidation: : Conditions typically require an oxidizing agent and a solvent like acetonitrile.

  • Reduction: : Standard reducing agents in anhydrous conditions are commonly used.

  • Substitution: : These reactions often necessitate catalysts or bases such as pyridine or triethylamine.

Major Products Formed

The products formed from these reactions vary widely based on the conditions. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can yield a variety of derivatives depending on the nature of the nucleophile or electrophile involved.

Scientific Research Applications

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate has numerous applications across different fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Employed in studies to understand enzyme interactions due to its unique structure.

  • Medicine: : Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate shares similarities with compounds like:

    • Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-oxazolecarboxylate

    • Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-2-isoxazolecarboxylate

Unique Features

The uniqueness of this compound lies in its specific arrangement of functional groups and the resultant chemical properties. The combination of a pyridinyl group with an isoxazole moiety and the presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly impact its reactivity and biological activity, distinguishing it from similar compounds.

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Biological Activity

Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate (CAS: 339105-98-5) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a pyridine moiety, which are known to influence its biological activity. The molecular formula is C12H12ClF3N2O3C_{12}H_{12}ClF_3N_2O_3, with a molecular weight of approximately 303.68 g/mol.

1. Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of similar compounds, particularly those containing trifluoromethyl groups. For instance, compounds with similar structures have shown significant inhibition against key enzymes involved in glucose metabolism:

Compound Target Enzyme IC50 (μM)
This compoundα-glucosidaseTBD
This compoundα-amylaseTBD
This compoundPTP1BTBD

These enzymes are crucial in the management of diabetes as they regulate carbohydrate digestion and insulin signaling.

2. Antioxidant Activity

The antioxidant properties of the compound have been explored through various assays, including DPPH radical scavenging tests. Preliminary results indicate that compounds with similar structures can exhibit promising antioxidant activity, which is essential for protecting pancreatic beta cells from oxidative stress.

The mechanisms by which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition: The presence of the trifluoromethyl group may enhance binding affinity to enzyme active sites.
  • Molecular Interactions: Molecular docking studies suggest that the compound can effectively bind to the active sites of target enzymes, potentially altering their activity.

Case Studies and Research Findings

Several studies have focused on related compounds and their biological activities:

  • A study published in MDPI demonstrated that structurally similar compounds showed significant inhibition against α-glucosidase and α-amylase with IC50 values ranging from 2 to 6 μM .
  • Another research highlighted the importance of the trifluoromethyl group in enhancing biological activity against various targets .
  • Toxicity assessments in zebrafish embryos indicated that certain derivatives were well-tolerated at various concentrations, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

ethyl 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O3/c1-2-22-12(21)10-4-8(23-20-10)6-19-11-9(14)3-7(5-18-11)13(15,16)17/h3,5,8H,2,4,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRQPAIKLFNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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